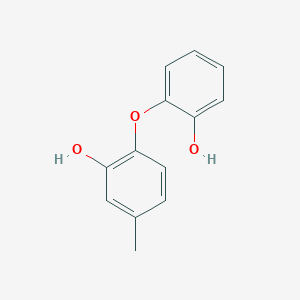![molecular formula C16H15N B14257440 1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole CAS No. 184777-19-3](/img/structure/B14257440.png)
1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-methylnaphthalen-1-ylmethyl group
Preparation Methods
The synthesis of 1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole typically involves the reaction of 2-methylnaphthalene with pyrrole under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 2-methylnaphthalene is reacted with pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydrogenated derivatives .
Scientific Research Applications
1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function . Specific pathways involved may include signal transduction and metabolic processes, depending on the context of its application .
Comparison with Similar Compounds
Similar compounds to 1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole include:
1-Methylnaphthalene: A simpler aromatic hydrocarbon with similar structural features but lacking the pyrrole ring.
2-Methylnaphthalene: Another naphthalene derivative with a methyl group at a different position, affecting its reactivity and properties.
Naphthalen-1-ylmethyl derivatives: Compounds with various substituents on the naphthalene ring, which can influence their chemical behavior and applications.
The uniqueness of this compound lies in its combination of a naphthalene moiety with a pyrrole ring, providing a versatile scaffold for further functionalization and study .
Properties
CAS No. |
184777-19-3 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-[(2-methylnaphthalen-1-yl)methyl]pyrrole |
InChI |
InChI=1S/C16H15N/c1-13-8-9-14-6-2-3-7-15(14)16(13)12-17-10-4-5-11-17/h2-11H,12H2,1H3 |
InChI Key |
XGHQMZWVQWVISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)

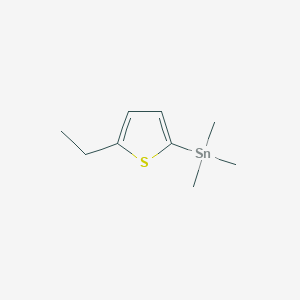
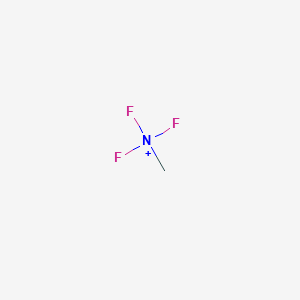
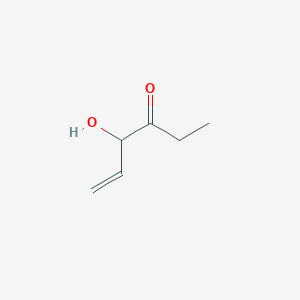
![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)
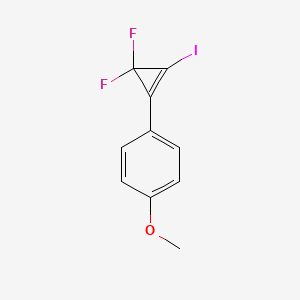
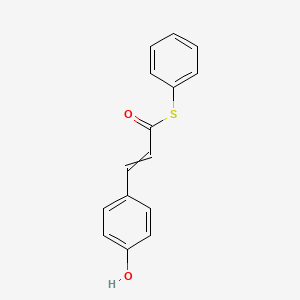
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
